molecular formula C3H4ClN3 B1588033 1-Chloromethyl-1H-1,2,4-triazole CAS No. 84387-62-2

1-Chloromethyl-1H-1,2,4-triazole

Cat. No. B1588033
CAS RN: 84387-62-2
M. Wt: 117.54 g/mol
InChI Key: PXNMFQMREJNQQT-UHFFFAOYSA-N
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Description

1-Chloromethyl-1H-1,2,4-triazole (CMCT) is an organic compound belonging to the class of triazoles. It is a nitrogen-containing heterocyclic compound that is widely used as a research tool in organic chemistry and biochemistry. CMCT is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. It has been extensively studied for its potential applications in drug discovery and development, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

1,2,4-Triazoles and their derivatives have found broad applications in various scientific fields . Here are some of them:

  • Pharmaceuticals : Triazoles are featured in many kinds of drugs . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Notable triazoles include the antifungal drugs fluconazole and itraconazole .

  • Organic Synthesis : Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

  • Polymer Chemistry : Triazoles have been used in polymer chemistry .

  • Supramolecular Chemistry : Triazoles have found applications in supramolecular chemistry .

  • Bioconjugation : Triazoles have been used in bioconjugation .

  • Materials Science : Triazoles have been used in materials science .

properties

IUPAC Name

1-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c4-1-7-3-5-2-6-7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMFQMREJNQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395823
Record name 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-1H-1,2,4-triazole

CAS RN

84387-62-2
Record name 1-(Chloromethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84387-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-CHLOROMETHYL-1H-1,2,4-TRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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